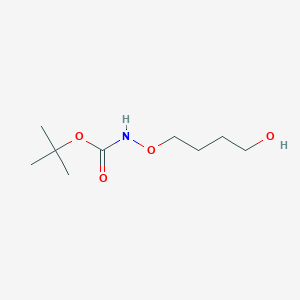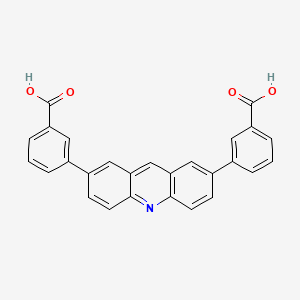
3,3'-(Acridine-2,7-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(Acridine-2,7-diyl)dibenzoic acid is a complex organic compound characterized by its unique molecular structure, which includes an acridine moiety linked to two benzoic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-(Acridine-2,7-diyl)dibenzoic acid typically involves multi-step organic reactions. One common approach is the condensation of acridine with 3-(methoxycarbonylphenyl)boronic acid and 4-(methoxycarbonyl)phenylboronic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as benzyltriethylammonium bromide, and requires precise control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3'-(Acridine-2,7-diyl)dibenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides and alkyl groups.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable in further research and development.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3'-(Acridine-2,7-diyl)dibenzoic acid is used as a building block for the synthesis of complex molecules and materials. Its unique structure makes it suitable for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and sensing.
Biology: In biological research, this compound is explored for its potential as a fluorescent probe. Its ability to bind to specific biomolecules and emit fluorescence under certain conditions makes it a valuable tool for imaging and studying biological processes.
Medicine: The medicinal applications of this compound include its use as an antimicrobial agent and anticancer drug. Its interaction with cellular targets and pathways can inhibit the growth of bacteria and cancer cells, making it a promising candidate for therapeutic development.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials and coatings. Its chemical properties enable it to enhance the performance and durability of various products, such as paints, adhesives, and electronic devices.
Mécanisme D'action
The mechanism by which 3,3'-(Acridine-2,7-diyl)dibenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential metabolic processes. In anticancer applications, it may inhibit the proliferation of cancer cells by targeting specific signaling pathways or inducing apoptosis.
Comparaison Avec Des Composés Similaires
Acridine: A simpler analog with similar biological and chemical properties.
Dibenzoic Acid Derivatives: Other compounds with benzoic acid groups linked to different aromatic systems.
Metal-Organic Frameworks (MOFs): Compounds that incorporate metal ions and organic linkers, similar to the applications of 3,3'-(Acridine-2,7-diyl)dibenzoic acid in MOFs.
Uniqueness: this compound stands out due to its specific structural features, which enable unique interactions and applications compared to its analogs. Its ability to form stable complexes with metals and its fluorescent properties make it particularly valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C27H17NO4 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
3-[7-(3-carboxyphenyl)acridin-2-yl]benzoic acid |
InChI |
InChI=1S/C27H17NO4/c29-26(30)20-5-1-3-16(11-20)18-7-9-24-22(13-18)15-23-14-19(8-10-25(23)28-24)17-4-2-6-21(12-17)27(31)32/h1-15H,(H,29,30)(H,31,32) |
Clé InChI |
HHOGVPPNRPBNKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC4=C(C=CC(=C4)C5=CC(=CC=C5)C(=O)O)N=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


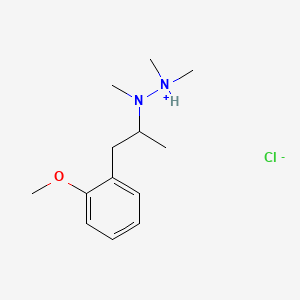
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
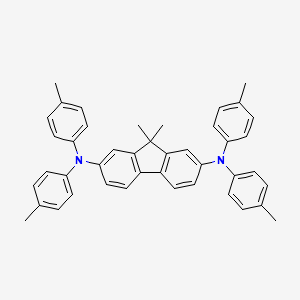
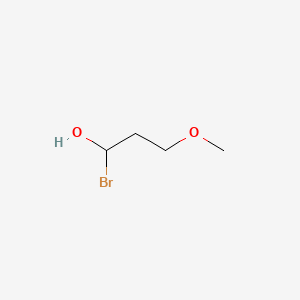


![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
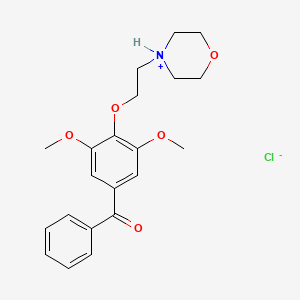
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)
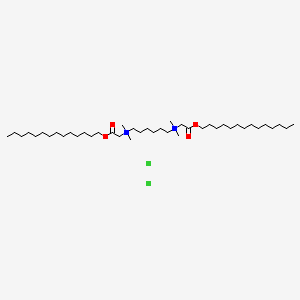

![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)
